2-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
2-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to one of the benzene rings and a carboxylic acid group attached to the other benzene ring. The trifluoromethoxy group imparts unique chemical properties, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, coupling, and carboxylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols .
Scientific Research Applications
2-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as dihydroorotate dehydrogenase, affecting the pyrimidine biosynthesis pathway. The trifluoromethoxy group can enhance binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-(Trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid
- 2-(Trifluoromethoxy)-[1,1’-biphenyl]-3-amine
- 4-(Trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness: 2-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the trifluoromethoxy and carboxylic acid groups, which influence its chemical reactivity and biological activity. The trifluoromethoxy group provides enhanced stability and lipophilicity, making it distinct from other biphenyl derivatives .
Properties
IUPAC Name |
3-phenyl-2-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(18)19/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQAJBPTAHMYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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